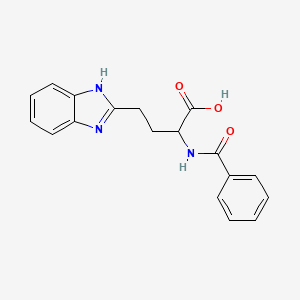

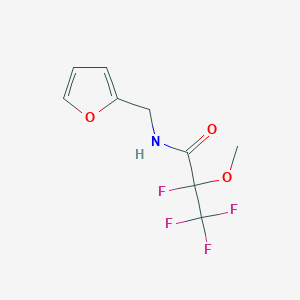

2,3,3,3-tetrafluoro-N-(2-furylmethyl)-2-methoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “2,3,3,3-tetrafluoro-N-(2-furylmethyl)-2-methoxypropanamide” involves multiple steps, including halogenation, alkylation, and amide formation. For example, Banks et al. (1974) describe the synthesis of tetrafluoropyridines, highlighting methodologies that could be adapted for the synthesis of the target compound, involving steps such as heating tetrachloropyridine with potassium fluoride and subsequent reactions to introduce the desired functional groups (Banks, Haszeldine, Legge, & Rickett, 1974).

Molecular Structure Analysis

The molecular structure of compounds containing similar frameworks is often characterized using X-ray crystallography, NMR, and IR spectroscopy, providing insights into the spatial arrangement of atoms and the presence of functional groups. For instance, the crystal structures of difluoro and bis compounds have been determined, shedding light on the coordination geometry and bond distances, which are crucial for understanding the chemical behavior of the target molecule (Stomberg & Lundquist, 1991).

Scientific Research Applications

Supramolecular Structures and Molecular Interactions

- Research shows the formation of supramolecular structures through self-assembling via intermolecular hydrogen bonding in derivatives of triflamide, a compound related to 2,3,3,3-tetrafluoro-N-(2-furylmethyl)-2-methoxypropanamide (Chipanina et al., 2020).

Photophysics and Fluorescence Spectroscopy

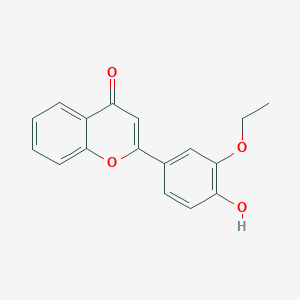

- A study on 3-hydroxychromone dye, which is structurally related, showed dual emission in protic solvents, providing a physical background for fluorescence probe applications in biomolecules (Das et al., 2009).

Synthesis and Antifungal Activity

- A novel series of substituted propanamides, closely related to the chemical , demonstrated moderate antifungal activity, highlighting its potential in pharmaceutical applications (Yang et al., 2017).

Enhanced Thermal Stability in Fluorinating Agents

- Research on aminodifluorosulfinium salts, which are related to the target compound, revealed their use as stable and efficient fluorinating agents in organic synthesis (L’Heureux et al., 2010).

Biotransformation Studies

- The biotransformation of 2,3,3,3-tetrafluoropropene, a compound similar to the one , was investigated, providing insights into its metabolism in rabbits (Schuster et al., 2010).

Catalysis in Organic Synthesis

- Hexaaquaaluminium(III) tetrafluoroborate, closely related to the target compound, has been used as a catalyst in organic synthesis, demonstrating its potential in chemical manufacturing processes (Litvić et al., 2010).

Electrochemical Properties for Capacitor Applications

- Ionic liquids involving tetrafluoroborate, a related compound, exhibited high ionic conductivity and potential for use in electrochemical capacitors (Sato et al., 2004).

properties

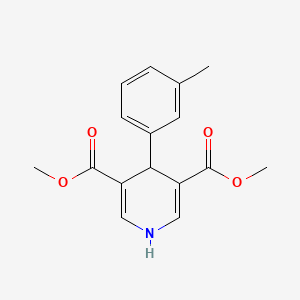

IUPAC Name |

2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-methoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO3/c1-16-8(10,9(11,12)13)7(15)14-5-6-3-2-4-17-6/h2-4H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDMMMMKIVRXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)NCC1=CC=CO1)(C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-methoxypropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)

![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)